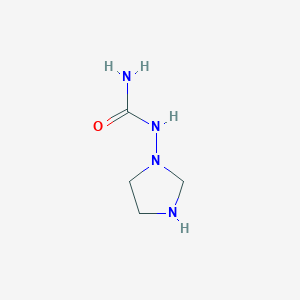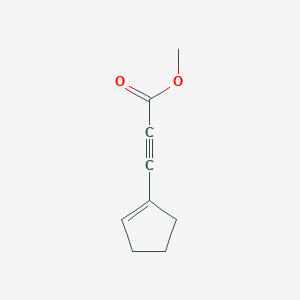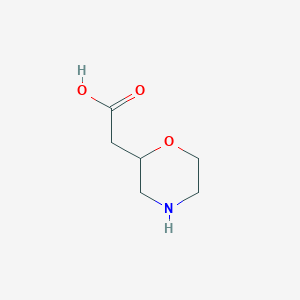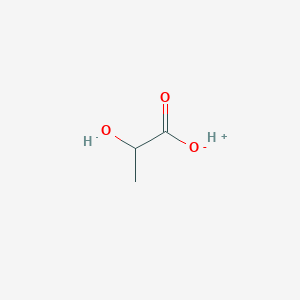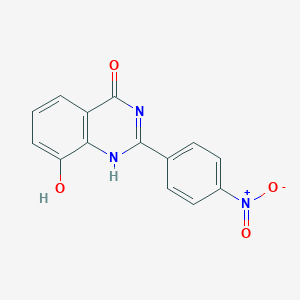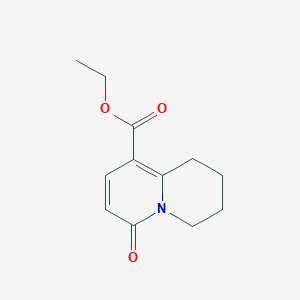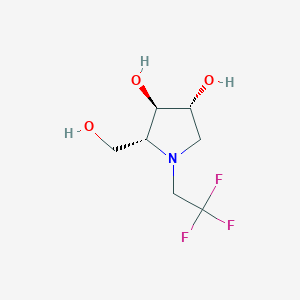
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as L-THP or trifluoroethylpyrrolidine, and it is a chiral molecule that has two enantiomers.
Mechanism Of Action
The mechanism of action of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is not fully understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of the hydroxymethyl and pyrrolidine groups.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. However, it has been reported to exhibit low toxicity and high stability under various conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is its chiral nature, which makes it a useful building block in the synthesis of biologically active compounds. It is also stable under various conditions, which makes it a useful precursor in the synthesis of pharmaceuticals and agrochemicals. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale synthesis.
Future Directions
There are several future directions for the research of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. One of the future directions is the development of new synthesis methods that are more cost-effective and efficient. Another future direction is the exploration of its potential applications in the synthesis of new drugs and agrochemicals. Furthermore, the mechanism of action and biochemical and physiological effects of this compound can be further studied to gain a better understanding of its potential applications.
Synthesis Methods
The synthesis of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the reaction of (R)-glycidol and (R)-3,4-dihydroxyproline in the presence of a Lewis acid catalyst. The reaction yields a mixture of diastereomers, which can be separated by column chromatography. The (2R,3R,4R) diastereomer is obtained as a white solid with a high yield and purity.
Scientific Research Applications
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been used in various scientific research applications due to its unique properties. It has been used as a chiral building block in the synthesis of biologically active compounds. It has also been used as a ligand in asymmetric catalysis reactions. Furthermore, it has been used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
188905-25-1 |
|---|---|
Product Name |
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
Molecular Formula |
C7H12F3NO3 |
Molecular Weight |
215.17 g/mol |
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H12F3NO3/c8-7(9,10)3-11-1-5(13)6(14)4(11)2-12/h4-6,12-14H,1-3H2/t4-,5-,6-/m1/s1 |
InChI Key |
ITBZTMURQMEUAL-HSUXUTPPSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](N1CC(F)(F)F)CO)O)O |
SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
Canonical SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
synonyms |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)-, (2R,3R,4R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
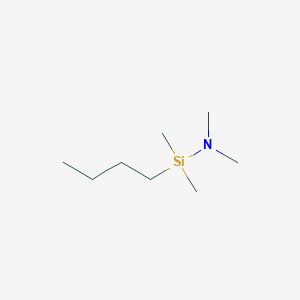

![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
